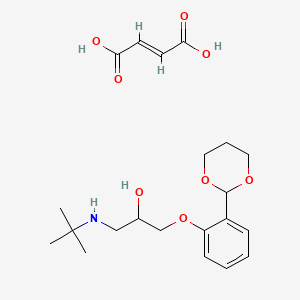![molecular formula C27H34O2Si B14469466 Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane CAS No. 65177-71-1](/img/structure/B14469466.png)
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is an organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core with three methyl groups and a complex propoxy substituent, making it a subject of interest in organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane typically involves the reaction of 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilane→Trimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, often facilitated by fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
科学研究应用
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon center can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Trimethyl(propoxy)silane: Similar structure but with a propoxy group instead of the complex triphenyl-propoxy substituent.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group, offering different reactivity.
Uniqueness
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is unique due to its complex substituent structure, which imparts distinct reactivity and stability compared to simpler silane compounds. This makes it particularly valuable in specialized synthetic applications and advanced material production.
属性
CAS 编号 |
65177-71-1 |
|---|---|
分子式 |
C27H34O2Si |
分子量 |
418.6 g/mol |
IUPAC 名称 |
trimethyl-(1,1,2-triphenyl-2-propan-2-yloxypropoxy)silane |
InChI |
InChI=1S/C27H34O2Si/c1-22(2)28-26(3,23-16-10-7-11-17-23)27(29-30(4,5)6,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChI 键 |
ZGMSPZSVOGBKQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

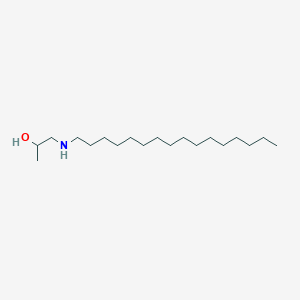

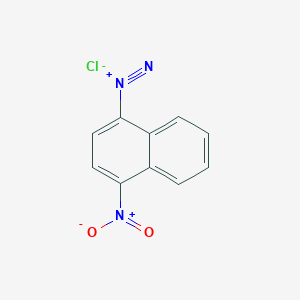
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
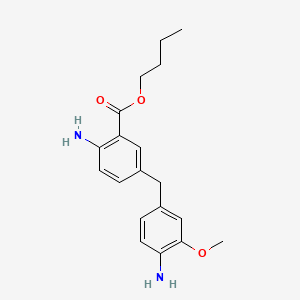
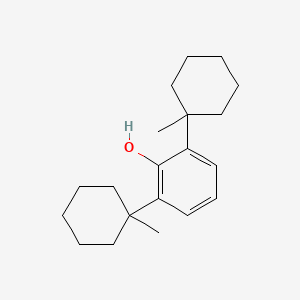
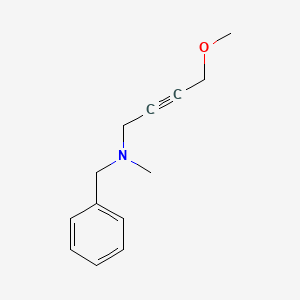
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
